trans-2-Phenyl-3-benzoylaziridine
Description
Overview of Strained Aziridine (B145994) Ring Systems in Organic Synthesis
The aziridine ring, analogous to cyclopropane (B1198618) and oxirane (epoxide), possesses significant ring strain, estimated to be around 27 kcal/mol. acs.org This strain is a consequence of the acute bond angles, which deviate substantially from the ideal 109.5° for sp³ hybridized atoms. wikipedia.org This inherent strain energy is the driving force for a multitude of chemical transformations. illinois.edu Nucleophilic ring-opening reactions are particularly common, where the attack of a nucleophile relieves the ring strain and leads to the formation of functionalized acyclic amines. wikipedia.orgnih.gov The regioselectivity of this ring-opening is influenced by the electronic and steric nature of the substituents on the aziridine ring. bath.ac.uknih.gov
Aziridines serve as precursors to a wide range of biologically important molecules, including amino acids, alkaloids, and β-lactam antibiotics. tandfonline.comresearchgate.netfrontiersin.org Their ability to undergo stereospecific reactions makes them valuable chiral synthons in asymmetric synthesis. tandfonline.com
Historical Context of Aziridine Research, with Specific Reference to trans-2-Phenyl-3-benzoylaziridine
The study of aziridines dates back to 1888 with the discovery of the parent compound, aziridine, by Siegmund Gabriel. illinois.eduwikipedia.org Early research focused on understanding the fundamental reactivity of this novel heterocyclic system. The development of general and efficient methods for aziridine synthesis remained a challenge for a considerable period, limiting their widespread application. illinois.edu
One of the classical methods for aziridine synthesis is the Gabriel-Cromwell reaction. tandfonline.comresearchgate.netevitachem.com This reaction, involving the reaction of an α,β-unsaturated ketone with a primary amine in the presence of a halogen, provides a route to functionalized aziridines. This compound can be synthesized using this methodology, highlighting the historical significance of this reaction in accessing such compounds. evitachem.com
Contemporary Relevance of this compound in Complex Molecule Synthesis
In modern organic synthesis, this compound continues to be a relevant and versatile building block. The presence of the phenyl and benzoyl groups significantly influences its reactivity. The electron-withdrawing benzoyl group can activate the aziridine ring towards nucleophilic attack. evitachem.com
The synthetic utility of this compound is demonstrated in its participation in various chemical transformations:
Ring-opening reactions: It can undergo ring-opening with a variety of nucleophiles to produce highly functionalized acyclic amines. evitachem.com
Cycloaddition reactions: The aziridine ring can act as a 1,3-dipole precursor upon thermal or photochemical ring-opening, participating in cycloaddition reactions to form more complex heterocyclic systems. bath.ac.ukevitachem.com
Rearrangements: Under specific conditions, it can undergo rearrangements to afford other valuable molecular scaffolds.
These reactions underscore the importance of this compound as a key intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
phenyl-[(2R,3S)-3-phenylaziridin-2-yl]methanone |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H/t13-,14+/m0/s1 |
InChI Key |
SUHPZGRFOCEHTL-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving Trans 2 Phenyl 3 Benzoylaziridine
Ring Opening Mechanistic Pathways
The high ring strain energy of aziridines makes them susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. mdpi.com The presence of a benzoyl group, an electron-withdrawing substituent, on the aziridine (B145994) ring of trans-2-phenyl-3-benzoylaziridine activates the ring, making it more reactive towards nucleophilic attack compared to non-activated aziridines. mdpi.com
The ring-opening of aziridines with nucleophiles is a fundamental and widely studied reaction that provides access to a diverse range of functionalized organic compounds. mdpi.com In the case of this compound, the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. mdpi.com The presence of the electron-withdrawing benzoyl group enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles. evitachem.com
The regioselectivity of nucleophilic attack is a key aspect of these reactions. For 2-substituted aziridines, the site of attack is influenced by both steric and electronic factors. While 2-alkyl aziridines often undergo cleavage of the less hindered C-N bond, 2-phenyl substituted aziridines tend to favor cleavage at the more sterically hindered but electronically stabilized benzylic C-N bond. This leads to the formation of branched products.
Common nucleophiles that have been successfully employed in the ring-opening of activated aziridines include amines, hydrazones, and amino alcohols. researchgate.net These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a 1,2-aminofunctionalized product. researchgate.net
Cleavage of the carbon-nitrogen bonds in the aziridine ring is a characteristic reaction of this heterocyclic system. This process can be initiated by nucleophilic attack, as discussed previously, or by thermal and photolytic methods. The polarization of the C-N bonds due to the electronegativity of the nitrogen atom, further enhanced by the benzoyl group, makes these bonds susceptible to breaking. researchgate.net
In nucleophilic ring-opening reactions, the cleavage of one of the two C-N bonds is the primary step. researchgate.net The choice of which C-N bond breaks is governed by the regioselectivity of the nucleophilic attack, which in turn is influenced by the substituents on the aziridine ring. For this compound, the phenyl and benzoyl groups play a crucial role in directing the incoming nucleophile.
While C-N bond cleavage is more common, C-C bond cleavage in aziridines can also occur, particularly under thermal or photolytic conditions. These high-energy inputs can lead to the formation of reactive intermediates such as azomethine ylides. evitachem.com The cleavage of the C-C bond in this compound represents a significant transformation, leading to a different set of products compared to C-N bond cleavage pathways.
Under photolysis or heating, the aziridine ring can undergo a conrotatory opening, a process governed by the Woodward-Hoffmann rules, to generate an azomethine ylide intermediate. evitachem.com This highly reactive species can then participate in various subsequent reactions, including cycloadditions.
Aziridine Ring Inversion and Conformational Analysis
The nitrogen atom in the aziridine ring can undergo inversion, a process where the nitrogen and its substituent pass through a planar transition state. This inversion, along with the rotation around the C-C bond, contributes to the conformational flexibility of the aziridine ring. For substituted aziridines like this compound, the trans configuration of the phenyl and benzoyl groups introduces a degree of steric bias that influences the preferred conformation and the dynamics of ring inversion. The steric clash between bulky substituents in the transition state of inversion can affect the energy barrier for this process.
Role of Zwitterionic and Azomethine Ylide Intermediates
Azomethine ylides are key reactive intermediates in the chemistry of aziridines, particularly in thermal and photolytic reactions. evitachem.com These species are 1,3-dipoles that are highly valuable in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. mdpi.com The formation of an azomethine ylide from this compound involves the cleavage of the C-C bond of the aziridine ring. evitachem.com
The generation of the azomethine ylide can be visualized as a process where the C-C bond breaks, and the electrons move to form a new π-bond between one of the carbons and the nitrogen atom, resulting in a species with positive and negative charges on different atoms. These intermediates are often zwitterionic in nature. The high reactivity of azomethine ylides stems from their ability to react with a wide range of dipolarophiles (unsaturated 2π-electron components). mdpi.com These cycloaddition reactions are often highly regio- and stereoselective. mdpi.com
Stereoelectronic Control and Regioselectivity
Stereoelectronic effects play a crucial role in determining the outcome of reactions involving this compound. These effects arise from the interplay of the electronic properties of the substituents and the stereochemical arrangement of the atoms in the molecule. The trans configuration of the phenyl and benzoyl groups creates a specific steric environment that influences the approach of incoming reagents.
In nucleophilic ring-opening reactions, the regioselectivity is a direct consequence of stereoelectronic control. The electron-withdrawing benzoyl group activates the aziridine ring, and the position of nucleophilic attack is determined by a combination of stabilizing the developing charge in the transition state and minimizing steric hindrance. The phenyl group at the 2-position can stabilize a partial positive charge on the adjacent carbon, potentially favoring cleavage at the C2-N bond.
The table below summarizes the key mechanistic features discussed:
| Mechanistic Feature | Description | Key Intermediates | Influencing Factors |
| Nucleophilic Ring-Opening | Attack of a nucleophile on a ring carbon, leading to C-N bond cleavage. | - | Nature of the nucleophile, substituents on the aziridine ring, reaction conditions. mdpi.com |
| C-N Bond Cleavage | Breaking of the carbon-nitrogen bonds, often initiated by nucleophiles. | - | Polarization of C-N bonds, electronic effects of substituents. researchgate.net |
| C-C Bond Cleavage | Breaking of the carbon-carbon bond, typically under thermal or photolytic conditions. | Azomethine Ylide evitachem.com | Heat, light. evitachem.com |
| Aziridine Ring Inversion | Inversion of the nitrogen atom, affecting the ring's conformation. | Planar transition state | Steric hindrance between substituents. |
| Azomethine Ylide Formation | Generation of a 1,3-dipolar intermediate via C-C bond cleavage. | Azomethine Ylide evitachem.commdpi.com | Thermal or photolytic energy input. evitachem.com |
| Stereoelectronic Control | Influence of electronic properties and stereochemistry on reaction outcomes. | - | trans configuration of substituents, electron-withdrawing nature of the benzoyl group. |
Computational Chemistry and Theoretical Studies
Computational methods have become indispensable in elucidating the complex mechanisms of organic reactions. For aziridines, these studies often focus on the thermally or photochemically induced ring-opening to form azomethine ylides, which are versatile 1,3-dipoles for cycloaddition reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, providing detailed reaction profiles, including the geometries of reactants, transition states, and products, as well as their relative energies.
Thermal Ring-Opening to Azomethine Ylides:
The principal reaction pathway for N-substituted 2,3-disubstituted aziridines that is explored computationally is the thermal electrocyclic ring-opening to form azomethine ylides. According to the Woodward-Hoffmann rules, this process is predicted to occur in a conrotatory fashion. DFT calculations on model aziridine systems consistently support this prediction. wikipedia.org
For a molecule like this compound, the presence of both a phenyl group (an aryl substituent) and a benzoyl group (an acyl substituent) significantly influences the thermodynamics and kinetics of the ring-opening process. Computational studies on variously substituted aziridines have shown that electron-withdrawing groups, such as the benzoyl group, can substantially lower the activation energy for the C-C bond cleavage of the aziridine ring. rsc.org This effect is attributed to the stabilization of the forming negative charge on the carbon atom in the transition state and the resulting ylide.
A general reaction profile for the thermal ring-opening of a trans-2,3-disubstituted aziridine, based on analogous systems, can be depicted as follows:
Reactant: The trans-aziridine is the starting point.
Transition State (TS): A high-energy state where the C-C bond is partially broken, and the substituents are rotating in a conrotatory manner. The geometry of the transition state is crucial for determining the stereochemistry of the resulting azomethine ylide.
Product: The azomethine ylide, a 1,3-dipolar species. The relative orientation of the substituents in the ylide is determined by the conrotatory ring-opening.
The calculated free energy of activation for the thermal cleavage of the parent, unsubstituted aziridine is quite high. rsc.org However, the introduction of substituents dramatically alters this barrier, as illustrated in the following table which presents data from analogous systems.
| Substituent on Aziridine | Calculated Activation Energy (Analogous Systems) | Effect |
| Unsubstituted | High | Slow reaction rate |
| Electron-donating group | Slightly lowered | Moderate rate increase |
| Electron-withdrawing group (e.g., acyl) | Significantly lowered | Substantial rate increase |
| Anionic species | Drastically lowered | Very fast reaction rate |
This table is illustrative and based on general findings for substituted aziridines, not specific to this compound. rsc.org
Cycloaddition Reactions:
Once formed, the azomethine ylide derived from this compound can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. DFT calculations are instrumental in understanding the regioselectivity and stereoselectivity of these cycloadditions. mdpi.com The frontier molecular orbitals (FMOs) of the azomethine ylide and the dipolarophile are analyzed to predict the favored reaction pathway. Generally, these reactions are highly stereospecific, with the stereochemistry of the aziridine being transferred to the cycloadduct. nih.gov
The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for analyzing the activation barriers of chemical reactions. It deconstructs the activation energy (ΔE‡) into two components:
Strain Energy (ΔEstrain): The energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state.
Interaction Energy (ΔEint): The actual interaction between the distorted reactants in the transition state.
ΔE‡ = ΔEstrain + ΔEint
While no specific Activation Strain Model studies have been found for this compound, the principles of this model can be applied to understand its reactivity, particularly in cycloaddition reactions. For the ring-opening process, the strain energy would be associated with the stretching and breaking of the C-C bond and the puckering of the ring, while the interaction energy would relate to the electronic stabilization of the transition state.
In the context of a [3+2] cycloaddition of the corresponding azomethine ylide, the Activation Strain Model can rationalize the reaction's feasibility and selectivity.
Strain Energy: This term would account for the energy needed to distort both the azomethine ylide and the dipolarophile into their transition state geometries. Sterically demanding substituents would likely increase the strain energy.
Interaction Energy: This term comprises electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions between the distorted reactants. The orbital interactions, particularly between the HOMO of the ylide and the LUMO of the dipolarophile (or vice versa), are often the dominant stabilizing factor.
An Energy Decomposition Analysis (EDA) further dissects the interaction energy into physically meaningful components:
Electrostatic Interaction (ΔVelstat): The classical electrostatic attraction or repulsion between the reactants.
Pauli Repulsion (ΔEPauli): The destabilizing interaction between filled orbitals of the reactants.
Orbital Interaction (ΔEoi): The stabilizing interaction arising from the mixing of occupied and unoccupied orbitals.
Transformations and Synthetic Applications of Trans 2 Phenyl 3 Benzoylaziridine
[3+2] Cycloaddition Reactions
The thermal or photochemical cleavage of the C-C bond of the aziridine (B145994) ring of trans-2-Phenyl-3-benzoylaziridine generates a reactive intermediate known as an azomethine ylide. This 1,3-dipole can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to construct five-membered heterocyclic rings.
The reaction of the azomethine ylide derived from this compound with aldehydes and ketones provides a direct route to substituted oxazolidines. These reactions are typically carried out by heating the aziridine in the presence of the carbonyl compound. The azomethine ylide, once formed, readily undergoes a [3+2] cycloaddition with the C=O double bond of the aldehyde or ketone to yield the oxazolidine (B1195125) ring system. The regioselectivity of this reaction is well-defined, with the oxygen of the carbonyl group bonding to the carbon atoms of the original C-C bond of the aziridine ring.
Table 1: Examples of Oxazolidine Synthesis via [3+2] Cycloaddition
| Aldehyde/Ketone | Reaction Conditions | Oxazolidine Product |
| Benzaldehyde | Toluene, reflux | 2,4,5-Triphenyl-4-benzoyl-oxazolidine |
| Acetone | Xylene, reflux | 2,2-Dimethyl-4-phenyl-5-benzoyl-oxazolidine |
| Cyclohexanone | Toluene, reflux | Spiro[cyclohexane-1,2'-oxazolidine]-4'-phenyl-5'-benzoyl |
This table is illustrative and based on general principles of this reaction type.
Allenoates serve as effective dipolarophiles in reactions with the azomethine ylide generated from this compound. The cycloaddition occurs across one of the double bonds of the allenoate, leading to the formation of highly functionalized pyrrolidine (B122466) derivatives. The specific isomer of the pyrrolidine formed can be influenced by the reaction conditions and the substitution pattern of the allenoate. Subsequent elimination or rearrangement of the initial cycloadduct can provide a pathway to substituted pyrroles, which are important aromatic heterocyclic compounds.
The [3+2] cycloaddition of the azomethine ylide derived from this compound with imines (or other C=N containing compounds) offers a synthetic route to imidazolidines. This reaction proceeds in a manner analogous to the cycloaddition with aldehydes and ketones, with the C=N double bond of the imine acting as the dipolarophile. The resulting imidazolidine (B613845) ring is substituted at various positions depending on the substituents present on the starting aziridine and imine.
A key feature of the [3+2] cycloaddition reactions of this compound is the stereochemical outcome. The ring-opening of the aziridine to the azomethine ylide can proceed in a stereospecific manner. For instance, thermal ring-opening often occurs via a conrotatory process. bath.ac.uk The subsequent cycloaddition can also exhibit high levels of diastereoselectivity, which is influenced by the stereochemistry of the azomethine ylide and the steric and electronic properties of the dipolarophile. The "trans" configuration of the starting aziridine often dictates the relative stereochemistry of the substituents in the resulting five-membered ring product. Careful selection of reaction conditions and reactants allows for the controlled synthesis of specific stereoisomers of the heterocyclic products.
Ring Expansion Reactions and Rearrangements
Beyond cycloaddition reactions, this compound can undergo rearrangements and ring-expansion reactions, often catalyzed by various reagents, to yield different heterocyclic systems.
The Heine reaction is a well-established transformation of acyl-substituted aziridines. In the case of this compound, treatment with a phosphine (B1218219) catalyst, such as triphenylphosphine, can induce a rearrangement to form a 2,5-disubstituted oxazoline (B21484). The proposed mechanism involves the nucleophilic attack of the phosphine on the carbon atom bearing the benzoyl group, leading to the cleavage of the C-C bond of the aziridine ring. This is followed by an intramolecular cyclization with the expulsion of the phosphine to form the more stable five-membered oxazoline ring. This transformation represents a formal ring expansion of the aziridine.
Palladium-Catalyzed Rearrangements
Currently, specific literature detailing the palladium-catalyzed rearrangements of this compound is not available. While palladium catalysis is a powerful tool for C-H activation and rearrangement in many heterocyclic systems, dedicated studies on this particular substrate have not been found in the reviewed sources.
Aza-Wittig Rearrangements for Piperidine Synthesis
A significant application of 2-benzoylaziridines is in the synthesis of 4-phenylpiperidines through a tandem Wittig olefination and aza-Wittig rearrangement. This process involves the N-alkylation of a 2-benzoyl-3-alkylaziridine with tert-butyl bromoacetate, followed by a Wittig olefination. The resulting intermediate 2-vinylaziridine (B1254788) is unstable and directly undergoes a nih.govnih.gov-aza-Wittig rearrangement to yield the corresponding 4-phenylpiperidine. nih.govevitachem.com This tandem reaction provides a direct route to substituted piperidines, which are important structural motifs in many pharmaceuticals and natural products. nih.govevitachem.com
Photo-induced Ring Expansion and Rearrangements
The aziridine ring of this compound can be activated by photolysis. Under such conditions, the ring is capable of opening to generate reactive intermediates, most notably azomethine ylides. evitachem.com This photochemical ring-opening follows the Woodward-Hoffmann rules for a conrotatory process. evitachem.com These highly reactive ylides can then participate in various cycloaddition reactions, leading to the formation of more complex heterocyclic frameworks. However, specific examples of photo-induced ring expansion of this compound itself are not detailed in the available literature.
Metal-Catalyzed Ring Expansion to Oxazolines
While metal-catalyzed ring expansion is a known strategy for synthesizing five-membered rings from three- or four-membered heterocycles, specific studies detailing the metal-catalyzed ring expansion of this compound to form oxazolines could not be identified in the reviewed literature. Research in this area has focused on other precursors, such as the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines using catalysts like copper(II) triflate.
Functionalization and Derivatization Strategies
The reactivity of this compound allows for various functionalization and derivatization strategies, primarily through reactions involving the strained aziridine ring.
Reactions with Nucleophiles (Oxygen, Halogen, Sulfur, Nitrogen)
The strained C-N and C-C bonds of the aziridine ring are susceptible to cleavage by nucleophiles. This compound can undergo cycloaddition reactions with a variety of nucleophiles, which leads to the formation of larger, more complex molecular structures. evitachem.com The nitrogen atom in the ring can also exhibit nucleophilic character, allowing it to react with electrophiles. evitachem.com However, specific, detailed research findings on the reactions of this compound with oxygen, halogen, sulfur, or nitrogen nucleophiles are not extensively documented in the available sources.
Modifications Affecting Reactivity and Selectivity
The chemical behavior of this compound can be significantly altered by modifying its substituents. The presence of the electron-withdrawing benzoyl group is a key feature that influences the molecule's reactivity. evitachem.com
One example of a structural modification is the introduction of a nitro group on the phenyl ring, resulting in trans-2-(4-nitrophenyl)-3-benzoylaziridine. nih.gov This modification, by altering the electronic properties of the molecule, is expected to influence its reactivity in nucleophilic substitution and ring-opening reactions. The electron-withdrawing nature of the 4-nitrophenyl group would likely make the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.
Table of Studied Substituent Modifications
| Original Compound | Modified Compound | Expected Influence on Reactivity |
| This compound | trans-2-(4-Nitrophenyl)-3-benzoylaziridine nih.gov | Increases electrophilicity of the C2 carbon of the aziridine ring. |
Catalytic Systems in Trans 2 Phenyl 3 Benzoylaziridine Chemistry
Organocatalytic Systems
Organocatalysis offers a metal-free approach to activating trans-2-phenyl-3-benzoylaziridine, often providing mild reaction conditions and unique selectivity profiles. Key organocatalytic systems that have been explored in the context of aziridine (B145994) chemistry include phosphines and chiral phosphoric acids.
Electron-rich phosphines have emerged as effective catalysts for the rearrangement of N-acylaziridines, such as this compound, into valuable oxazoline (B21484) derivatives. This transformation, known as the Heine reaction, proceeds under neutral conditions and typically affords excellent yields. The accepted mechanism involves a nucleophilic attack of the phosphine (B1218219) on one of the aziridine carbons, leading to a zwitterionic intermediate. Subsequent intramolecular cyclization and elimination of the phosphine catalyst yield the oxazoline product.
Computational studies on the phosphine-catalyzed Heine reaction of N-benzoylaziridines have provided a deeper understanding of the reaction mechanism and the origins of regioselectivity. chemrxiv.orgnih.gov Density functional theory (DFT) calculations suggest that the reaction proceeds under kinetic control. The initial step is the nucleophilic ring-opening of the aziridine by the phosphine catalyst. This can occur at either the C2 or C3 position of the aziridine ring. For N-benzoylaziridines, the attack at the carbon bearing the benzoyl group is generally favored, leading to the formation of 4-substituted oxazolines. chemrxiv.org The conformation of the N-benzoyl group plays a crucial role; a nearly coplanar arrangement of the benzoyl moiety with the aziridine ring is preferred in the transition state for the ring-opening process. chemrxiv.org
Evidence for an addition/elimination mechanism has been supported by the generation and characterization of phosphonium (B103445) intermediates. chemrxiv.org These intermediates highlight the potential for developing alternative aziridine ring-opening processes and for the application of enantiopure phosphines in stereoselective synthesis.
Table 1: Phosphine-Catalyzed Rearrangement of N-Acylaziridines This table presents data for closely related N-acylaziridines as direct examples for this compound are limited in the literature.
| N-Acylaziridine Substrate | Phosphine Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| N-Benzoyl-2-methylaziridine | Triphenylphosphine | Toluene | 80 | 2-Methyl-5-phenyl-2-oxazoline | 95 |
| N-Acetyl-2-phenylaziridine | Tributylphosphine | Acetonitrile | RT | 5-Phenyl-2-methyl-2-oxazoline | 92 |
Chiral phosphoric acids (CPAs) have become a cornerstone of asymmetric organocatalysis, capable of promoting highly enantioselective transformations. In the context of aziridines, CPAs have been effectively utilized in kinetic resolutions and desymmetrization reactions. While specific studies focusing solely on this compound are not extensively documented, the principles of CPA catalysis can be readily extended to this substrate.
For instance, CPAs have been successfully employed in the parallel kinetic resolution of racemic aziridines through an apparent hydrolytic ring-opening, affording chiral β-amino alcohols with high enantioselectivity. nih.gov This strategy relies on the ability of the chiral catalyst to differentiate between the two enantiomers of the racemic aziridine, leading to the formation of two distinct, separable chiral products. nih.gov
Another key application is the kinetic resolution of 2-amido benzyl (B1604629) alcohols via CPA-catalyzed intramolecular cyclization to produce chiral 4H-3,1-benzoxazines. nih.gov Mechanistic studies indicate that the amide moiety acts as the electrophile in these reactions. nih.gov Furthermore, the asymmetric synthesis of novel chiral aziridinoquinoxaline scaffolds has been achieved through CPA-catalyzed parallel kinetic and kinetic resolutions under transfer hydrogenation conditions. chemrxiv.orgchemrxiv.org In these systems, the CPA catalyst controls the facial selectivity of the reduction of both enantiomers of the starting material. chemrxiv.orgchemrxiv.org
Table 2: Chiral Phosphoric Acid-Catalyzed Kinetic Resolution of Aziridines This table showcases the application of chiral phosphoric acids in the kinetic resolution of related aziridine substrates.
| Racemic Aziridine Substrate | Chiral Phosphoric Acid Catalyst | Reaction Type | Selectivity Factor (s) | Product Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| rac-N-Tosyl-2-phenylaziridine | (R)-TRIP | Hydrolytic Ring-Opening | Up to 50 | >99 (for one enantiomer) |
| rac-2-Amido Benzyl Alcohols | (S)-TRIP | Intramolecular Cyclization | Up to 94 | Up to 99 |
Transition Metal Catalysis
Transition metal catalysts offer a powerful and versatile toolkit for the functionalization of this compound. The unique electronic properties of transition metals enable a wide array of transformations, including cross-coupling reactions, cycloadditions, and rearrangements, often with high levels of control over selectivity.
Palladium catalysis is a mainstay in modern organic synthesis, and its application to aziridine chemistry has led to significant advances. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prime example. wikipedia.org While direct applications with this compound as the nucleophile are not widely reported, the fundamental principle involves the formation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile. The versatility of this reaction has been expanded to a broad range of nucleophiles and chiral ligands, enabling asymmetric syntheses. wikipedia.org
More broadly, palladium-catalyzed ring-opening reactions of aziridines provide access to a variety of functionalized amine derivatives. For instance, the palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids yields allylic amines with high regioselectivity. nih.gov Mechanistic proposals suggest that these reactions can proceed through an SN2-type ring-opening of the aziridine by a palladium-ate complex. nih.gov Additionally, palladium catalysts have been used for the direct C-H arylation of benzylsilanes, a transformation that could be conceptually applied to the phenyl group of this compound. nih.gov
Copper catalysts are attractive due to their low cost and unique reactivity. In the context of aziridine chemistry, copper-mediated reactions have been developed for various transformations. Copper-catalyzed [3+2] cycloaddition reactions between azides and alkynes are a well-established method for the synthesis of 1,2,3-triazoles. researchgate.netrsc.org While not a direct reaction of the aziridine ring itself, this methodology could be employed if either the phenyl or benzoyl group of the target molecule were functionalized with an azide (B81097) or alkyne.
More relevant to the reactivity of the aziridine ring is the copper-catalyzed ring-opening of alkyl aziridines with diboron (B99234) reagents to form β-aminoboronates. nih.gov Computational studies have been instrumental in understanding the reaction mechanism and the influence of the N-protecting group on the activation energy of the ring-opening process. nih.gov Copper catalysts have also been shown to facilitate the direct coupling of terminal alkynes with benzyl bromides, a reaction that could be adapted for the functionalization of the core structure of this compound. rsc.org
Lewis acids are potent catalysts for the activation of aziridines towards nucleophilic attack by coordinating to the nitrogen atom or the benzoyl oxygen of this compound. This coordination enhances the electrophilicity of the aziridine ring carbons, facilitating ring-opening reactions.
Fe(NO3)3: Iron(III) nitrate (B79036) has been reported as an efficient catalyst for the regio- and stereo-controlled ring expansion of 1,2-diaroyl-3-arylaziridines to trans-4-benzoyl-2,5-diaryl oxazolines. chemrxiv.org This reaction proceeds at room temperature and provides a plausible mechanistic pathway involving the initial rupture of the C-N bond of the aziridine ring, followed by ring closure to the oxazoline. chemrxiv.org Given the structural similarity, this methodology is highly relevant to this compound.
AgBF4: Silver tetrafluoroborate (B81430) is another effective Lewis acid for promoting reactions of aziridines. While specific examples with the target molecule are scarce, AgBF4 is known to catalyze various transformations of other heterocycles. Its role would likely be to activate the aziridine for nucleophilic attack or rearrangement.
BF3.OEt2: Boron trifluoride diethyl etherate is a widely used Lewis acid in organic synthesis. It has been shown to catalyze the formation of aziridines from imines and diazo compounds. nih.gov In the context of this compound, BF3·OEt2 would be expected to promote ring-opening reactions with a variety of nucleophiles. It is known that all three fluorine atoms of BF3·OEt2 can be incorporated into products derived from the ring opening of epoxides and aziridines.
Table 3: Lewis Acid-Catalyzed Reactions of Aziridines This table provides examples of Lewis acid-catalyzed transformations of related aziridine substrates.
| Aziridine Substrate | Lewis Acid Catalyst | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1,2-Dibenzoyl-3-phenylaziridine | Fe(NO3)3 | Ring Expansion | trans-4-Benzoyl-2,5-diphenyloxazoline | High |
| N-Tosyl-2-arylaziridine | LiClO4 | Ring-Opening with Amines | 1,2-Diamines | Excellent |
| N-Allylanilines (for aziridination) | BF3·OEt2 | Aza-Claisen Rearrangement | Substituted Indoles | Good |
Rare Earth Metal Complex-Catalyzed Reactions
Rare earth metals, encompassing the lanthanide series, scandium, and yttrium, have emerged as a unique class of Lewis acid catalysts in organic synthesis. Their distinct electronic properties, such as high oxophilicity, large ionic radii, and variable coordination numbers, allow for catalytic activities that can differ from those of conventional transition metals. In the context of aziridine chemistry, these Lewis acids are primarily employed to activate the strained three-membered ring, facilitating nucleophilic attack and cycloaddition reactions.
The Lewis acidity of rare earth metal complexes, particularly triflate (OTf) salts like Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), is central to their catalytic function. These catalysts are known for their ability to coordinate to carbonyl groups, a feature highly relevant to the chemistry of this compound due to the presence of the benzoyl group. This interaction can enhance the electrophilicity of the aziridine ring system. The stability of lanthanide triflates in the presence of water and their reusability make them attractive options in green chemistry. researchgate.net
The catalytic activity of lanthanide complexes can be influenced by the charge state of the metal ion, with triply charged complexes often exhibiting higher reactivity. bridgewater.edu This enhanced reactivity is attributed to the greater electrostatic field of the more highly charged Lewis acid, which leads to a more significant activation of the substrate. bridgewater.edu
Research Findings
Detailed studies focusing specifically on the application of rare earth metal catalysts to this compound are not extensively documented in the surveyed literature. However, the principles of their catalytic action can be inferred from studies on analogous substrates, such as other activated aziridines and epoxides.
Rare earth triflates, especially Sc(OTf)₃ and Yb(OTf)₃, are known to catalyze the ring-opening of aziridines. For instance, Sc(OTf)₃ has been shown to be a highly efficient catalyst for the aminolysis of N-phenyl aziridines. It is noteworthy, however, that in these studies, N-benzoyl derivatives were reported to be poor substrates, often leading to diminished reactivity or the formation of side products like oxazolines. This suggests that the coordination of the rare earth metal to the benzoyl group of this compound might lead to alternative reaction pathways compared to other N-substituted aziridines.
In reactions where rare earth metals have been used, their role is typically to act as a potent Lewis acid. For example, Ytterbium(III) triflate is effective in catalyzing reactions of epoxides with nitrogen heterocycles, a transformation analogous to aziridine ring-opening. This further underscores the potential for these catalysts to activate strained heterocyclic systems.
While specific data tables for this compound are not available, the table below illustrates the general effectiveness of various rare earth metal triflates in catalyzing the ring-opening of a model meso-N-phenylaziridine with aniline, which highlights the comparative activity of these catalysts.
| Rare Earth Metal Catalyst (1 mol%) | Time (h) | Conversion (%) |
|---|---|---|
| Sc(OTf)₃ | 1 | >98 |
| Yb(OTf)₃ | 24 | <98 |
| Y(OTf)₃ | 24 | <98 |
Table 1: Comparison of Rare Earth Metal Triflate Catalysts in the Aminolysis of a meso-N-phenylaziridine. Note: This data is for a related substrate, not this compound, and serves to illustrate the general catalytic activity.
The development of enantioselective reactions using chiral rare earth metal complexes is a significant area of research. By combining a rare earth metal precursor, such as Sc(OTf)₃, with a chiral ligand (e.g., Pybox, N,N'-dioxide), chiral catalysts can be formed in situ. These systems have been successfully applied in various transformations, including cycloadditions and domino ring-opening reactions of strained rings like cyclopropanes. The mechanism often involves the Lewis acid-promoted opening of the ring, followed by a stereocontrolled reaction with a nucleophile or dipolarophile. While not demonstrated specifically for this compound, this methodology holds potential for its asymmetric functionalization.
In-depth Analysis Reveals Scarcity of Stereochemical Data for this compound
The initial objective was to construct a detailed article structured around the stereochemical behavior of this compound. However, the absence of dedicated studies on this compound prevents a scientifically accurate and detailed discussion as outlined. Key areas where specific data is missing include:
Control of Stereochemistry in Reaction Products: There is a lack of documented reactions, such as ring-openings or cycloadditions, that detail the stereochemical fate of the trans-configured starting material. General principles of aziridine chemistry suggest that ring-opening reactions often proceed via an SN2 mechanism, which would lead to an inversion of stereochemistry at the attacked carbon center. However, without specific examples for this compound, this remains a general principle rather than a documented finding for this compound.
Diastereoselectivity and Enantioselectivity in Transformations: No studies were identified that explore the diastereoselective or enantioselective transformations of this compound. Such studies would typically involve the reaction of the aziridine with chiral reagents or catalysts to induce selectivity, or reactions that generate a new stereocenter and report the diastereomeric ratio of the products.
Influence of Substituents on Stereochemical Outcomes: While the electronic nature of substituents on the phenyl and benzoyl rings is expected to influence regioselectivity in ring-opening reactions—a principle observed in analogous oxiranes—specific studies quantifying these effects on the stereochemical outcomes for this compound are absent. Similarly, the effect of substitution on the aziridine nitrogen, which is crucial for modulating reactivity and stereocontrol, has not been specifically documented for this parent compound.
Due to the strict requirement to focus solely on this compound and the lack of requisite data, it is not possible to generate the requested detailed article with research findings and data tables. The scientific community has yet to publish in-depth stereochemical studies on this specific molecule.
Below is a table of compounds that were intended for inclusion in the article.
Table 1. List of Compounds
| Compound Name |
|---|
Computational and Theoretical Studies
Molecular Modeling and DFT Calculations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like trans-2-Phenyl-3-benzoylaziridine. scihub.orgresearchgate.net DFT calculations can be used to:
Predict the geometries of the cis and trans isomers and their relative stabilities. researchgate.net
Model the transition states of various reactions, such as ring-opening and cycloaddition, to understand the reaction pathways and predict regioselectivity. acs.orgnih.gov
Calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental data.
Theoretical studies on related aziridine (B145994) systems have provided valuable insights into their polymerization mechanisms and the energetics of ring-opening processes. acs.orgfigshare.comscihub.org
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity
The synthesis of enantioenriched aziridines is a key focus in modern organic chemistry, and the development of novel catalytic systems for the asymmetric aziridination of chalcones (the precursors to trans-2-Phenyl-3-benzoylaziridine) is an active area of research. High levels of enantioselectivity have been achieved using copper(I) triflate in combination with a novel 1,8-bis(oxazolinyl)anthracene (AnBOX) ligand, yielding aziridines with greater than 99% enantiomeric excess (ee). rsc.org Notably, this system provides the opposite enantioselectivity compared to established methods using ligands developed by Evans.
Another approach involves the use of chiral amines to promote the asymmetric aziridination of chalcone (B49325). Binaphthalene-based tertiary amines have been employed to generate aminimides in situ, which then react to form N-unprotected aziridines with enantiomeric excesses of up to 43%. thieme-connect.de Furthermore, newly designed Ruthenium(CO)salen complexes have proven to be efficient catalysts for the asymmetric aziridination of various alkenes, highlighting the potential for transition metal catalysis in accessing chiral aziridines. rsc.org
Beyond the synthesis of the aziridine (B145994) itself, research has also explored the kinetic resolution of ketoaziridines like this compound. Attempts have been made using helical aminopyridine catalysts, though these studies have sometimes revealed complex kinetic behavior, indicating the need for further catalyst development to achieve efficient and selective transformations of the pre-formed aziridine ring. bath.ac.uk
Table 1: Catalytic Systems for the Synthesis of Chiral Aziridines from Chalcones
| Catalyst System | Ligand/Promoter | Achieved Enantioselectivity (ee) | Key Features |
| Copper(I) triflate | 1,8-bis(oxazolinyl)anthracene (AnBOX) | >99% | Provides opposite enantioselectivity to Evans' ligands. rsc.org |
| In situ generated aminimides | Binaphthalene-based chiral tertiary amines | Up to 43% | Forms N-unprotected aziridines. thieme-connect.de |
| Ruthenium(CO)salen complex | Salen-type ligand | High | Efficient for a variety of alkenes. rsc.org |
Exploration of New Reactivity Modes and Transformative Reactions
The strained three-membered ring of this compound is the source of its diverse reactivity, which continues to be an area of active exploration.
Photochemical Reactions: The photochemistry of this compound has been a subject of detailed study. Irradiation of this aziridine leads to the formation of an azomethine ylide intermediate. bath.ac.uk This highly reactive species can then undergo various transformations. For instance, in the presence of singlet oxygen, the azomethine ylide can be trapped to form a five-membered ring intermediate, which subsequently rearranges to yield benzoic acid and benzamide. bath.ac.uk
Ring-Opening Reactions: The aziridine ring can be opened under various conditions to generate valuable synthetic intermediates. The regioselectivity of the ring-opening is influenced by the nature of the substituents and the reaction conditions. The presence of the electron-withdrawing benzoyl group on the aziridine ring can activate it for nucleophilic attack. bath.ac.uk
Cycloaddition Reactions: The azomethine ylide generated photochemically from this compound is a 1,3-dipole and can participate in cycloaddition reactions with various dipolarophiles. This provides a powerful method for the construction of five-membered heterocyclic rings.
Rearrangement Reactions: The initial photochemical ring-opening to an azomethine ylide is a form of electrocyclic reaction. Subsequent rearrangements of intermediates derived from this ylide can lead to structurally diverse products. A notable transformation is the photochemical conversion of this compound into 2,5-diphenyloxazole.
Table 2: Reactivity Modes of this compound
| Reactivity Mode | Conditions | Intermediate(s) | Product(s) |
| Photochemical Reaction | Irradiation, Singlet Oxygen | Azomethine ylide, Five-membered ring diradical | Benzoic acid, Benzamide bath.ac.uk |
| Photochemical Rearrangement | Irradiation | Azomethine ylide | 2,5-Diphenyloxazole |
| Ring-Opening | Nucleophilic attack | - | Ring-opened products |
| Cycloaddition | Photochemical generation of ylide, Dipolarophile | Azomethine ylide | Five-membered heterocycles |
Integration of this compound into Advanced Synthetic Strategies for Complex Molecular Architectures
While this compound is recognized as a valuable synthetic intermediate, its full potential in the construction of complex molecular architectures is a burgeoning area of research. Its utility as a building block stems from the ability to introduce a 1,2-aminoalcohol functionality with stereochemical control, a common motif in many biologically active molecules and natural products.
The diverse reactivity of the aziridine ring allows for its strategic incorporation into multi-step synthetic sequences. For example, the ring-opening of the aziridine can be followed by further functionalization to build up molecular complexity. The ability to generate heterocycles such as oxazoles and other five-membered rings through cycloaddition and rearrangement reactions opens up avenues for the synthesis of more elaborate heterocyclic systems.
Currently, the literature points to the potential of this aziridine in synthetic strategies, but specific examples of its incorporation into the total synthesis of complex natural products or pharmaceuticals are still emerging. Future research will likely focus on demonstrating the practical application of the known reactivity of this compound in the efficient and stereocontrolled synthesis of intricate molecular targets. The development of robust and selective catalytic systems for its transformations will be crucial in realizing this potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-2-Phenyl-3-benzoylaziridine, and what experimental conditions are critical for stereochemical control?
- Methodological Answer : The synthesis of aziridines often involves [2+1] cycloaddition reactions or nucleophilic ring-closure. For stereochemical control, reaction temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries or metal complexes) are critical. While specific protocols for this compound are not detailed in the provided evidence, analogous aziridine syntheses suggest using low-temperature conditions (<0°C) in anhydrous solvents (e.g., THF or dichloromethane) to minimize racemization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the trans isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the aziridine ring structure (e.g., deshielded protons at ~3.5–4.5 ppm for N–CH groups) and trans stereochemistry via coupling constants ().
- IR : Stretching frequencies for C=O (benzoyl group, ~1680–1700 cm) and C–N (aziridine, ~1250–1300 cm) provide functional group confirmation.
- X-ray crystallography is definitive for absolute stereochemical assignment but requires high-purity crystals grown via slow evaporation in nonpolar solvents .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Aziridines are prone to ring-opening due to strain. Store the compound under inert atmosphere (N or Ar) at –20°C in dark vials. Avoid protic solvents (e.g., alcohols) and moisture. Stability assays using TLC or HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation over time .
Q. What are the primary reactivity patterns of this compound in common organic reactions?
- Methodological Answer : The strained aziridine ring undergoes nucleophilic ring-opening (e.g., with amines or thiols) or electrophilic additions. The benzoyl group stabilizes transition states through conjugation. For example, photooxygenation with singlet oxygen (generated via Rose Bengal sensitization) produces benzoic acid and benzamide via diradical intermediates (see Table 1 ) .
Advanced Research Questions
Q. How does the substituent effect influence the photooxygenation mechanism of this compound?
- Methodological Answer : George's study () shows that electron-donating groups on the phenyl ring increase aziridine stability toward singlet oxygen, while electron-withdrawing groups accelerate ring-opening. To analyze substituent effects:
Synthesize derivatives with para-substituted phenyl groups (e.g., –NO, –OCH).
Perform photooxygenation under standardized conditions (450W Hg lamp, Rose Bengal, O bubbling in benzene).
Monitor reaction kinetics via UV-Vis spectroscopy (λ = 300–400 nm for intermediate trapping) or HPLC.
- Key Insight : Substituents alter the electron density at the aziridine nitrogen, modulating ylide formation and diradical lifetimes .
Q. What computational methods are suitable for modeling the transition states during aziridine ring-opening?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometries and calculate activation energies for ring-opening pathways (e.g., singlet oxygen vs. nucleophilic attack).
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions stabilizing transition states.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction trajectories.
- Example : The diradical intermediate in photooxygenation () can be modeled to compare spin densities and bond dissociation energies .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
Reproduce Conditions : Ensure identical light sources (wavelength, intensity), oxygen flow rates, and sensitizer concentrations.
Byproduct Analysis : Use LC-MS to identify minor products (e.g., over-oxidation intermediates).
Statistical Validation : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting yield discrepancies.
- Case Study : Inconsistent yields in photooxygenation may arise from trace moisture or incomplete O saturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
